ACAT Inhibitory Potency vs. Pyripyropene M
Among the six pyripyropenes M through R co-isolated from the same fermentation batch, pyripyropene M demonstrated the most potent ACAT inhibition with an IC50 of 3.80 µM in rat liver microsomes, whereas pyripyropenes N through R exhibited moderate inhibitory activity with IC50 values spanning 11.0 to 78.0 µM [1]. This represents a minimum 2.9-fold potency differential between pyripyropene M and the least potent member of the N–R subgroup, and establishes pyripyropene N as belonging to a distinctly lower-potency tier within this subseries. The structural difference responsible for this divergence is the specific pattern of O-acylation on the sesquiterpene scaffold—pyripyropene M carries a unique combination of acetyl and hydroxyl groups, while pyripyropene N possesses two O-propionyl substituents at C-5 and C-6, a feature that systematically attenuates ACAT engagement [1].
Pyripyropene N: IC50 11.0–78.0 µM
≥2.9-fold lower potency (lower bound)
| Evidence Dimension | In vitro ACAT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Pyripyropene N: IC50 between 11.0 and 78.0 µM (individual exact value not reported in public literature; range covers N–R group) |
| Comparator Or Baseline | Pyripyropene M: IC50 = 3.80 µM |
| Quantified Difference | ≥ 2.9-fold lower potency for pyripyropene N vs. pyripyropene M (calculated using the lower bound of the N–R range) |
| Conditions | Enzyme assay using rat liver microsomes as the ACAT enzyme source (Tomoda et al., 1996) |
Why This Matters
For laboratories conducting ACAT inhibition SAR studies, this potency boundary enables rational selection: pyripyropene M should be used as the positive control for the M–R subseries, while pyripyropene N serves as a tool compound to interrogate the effect of O-propionyl substitution on potency attenuation.
- [1] Tomoda H, Tabata N, Yang DJ, Namatame I, Tanaka H, Omura S, Kaneko T. Pyripyropenes, novel ACAT inhibitors produced by Aspergillus fumigatus. IV. Structure elucidation of pyripyropenes M to R. J Antibiot (Tokyo). 1996 Mar;49(3):292-8. doi: 10.7164/antibiotics.49.292. PMID: 8626247. View Source
